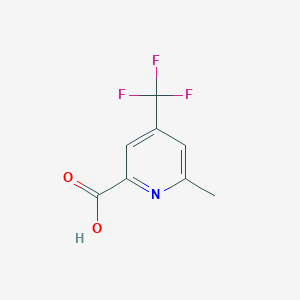
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. For example, 4-iodobenzene can be trifluoromethylated to produce the desired compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products.
Applications De Recherche Scientifique
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the carboxylic acid group can influence the compound’s reactivity and binding affinity to various targets. The exact mechanism may vary depending on the specific application and the biological or chemical system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxaldehyde: This compound is similar in structure but contains an aldehyde group instead of a carboxylic acid group.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: This compound has the trifluoromethyl group at the 2-position and the carboxylic acid group at the 4-position.
Uniqueness
6-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of both a methyl group and a trifluoromethyl group on the pyridine ring can influence its electronic properties and make it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(8(9,10)11)3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) |
Clé InChI |
YCWCFDBJXWABJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
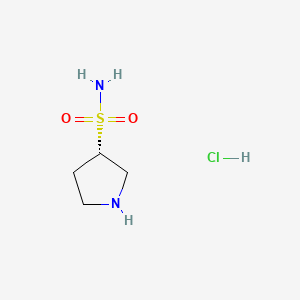
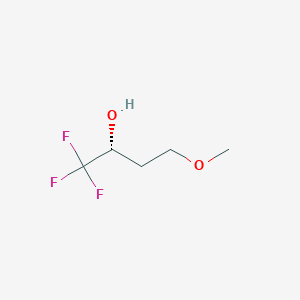

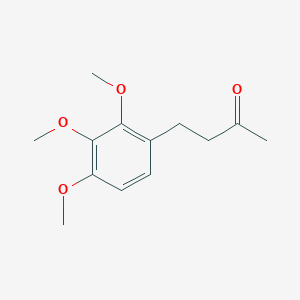
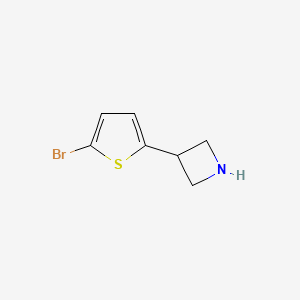

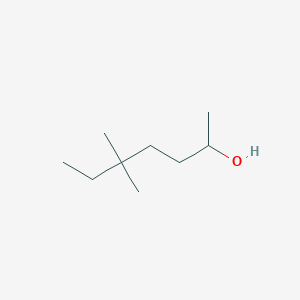
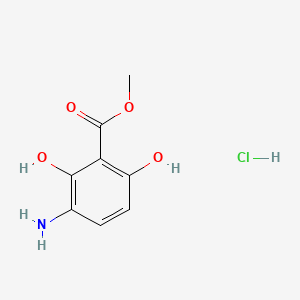


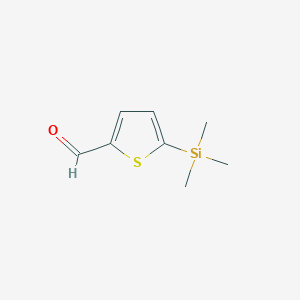
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
